molecular formula C9H16ClNO2 B3021586 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride CAS No. 1461706-04-6

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B3021586
CAS No.: 1461706-04-6
M. Wt: 205.68
InChI Key: RHTOIFWJKDDWQY-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
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Biological Activity

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS No. 1461706-04-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevance in pharmacology, supported by research findings and case studies.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.69 g/mol
  • IUPAC Name : Ethyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
  • Purity : 97%

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have indicated that compounds related to the bicyclic structure of 7-Azabicyclo[2.2.1]heptane exhibit significant DPP-4 inhibitory activity, which is crucial in the management of type 2 diabetes mellitus. For instance, a derivative containing this bicyclic moiety was synthesized and demonstrated an IC50 value of 16.8 ± 2.2 nM, indicating potent inhibition compared to known inhibitors like vildagliptin and sitagliptin . The compound’s interaction with key residues in the DPP-4 active site suggests a promising pharmacological profile.

The mechanism of action for DPP-4 inhibitors involves the prevention of incretin degradation, leading to increased insulin secretion and reduced glucagon levels . The structural features of 7-Azabicyclo[2.2.1]heptane derivatives contribute to their binding affinity and selectivity towards DPP-4.

Anticancer Activity

Bicyclic amino acids, including derivatives of 7-Azabicyclo[2.2.1]heptane, have shown potential in cancer research. For example, studies indicate that certain bicyclic compounds can induce apoptosis in cancer cells by inhibiting specific amino acid transporters . This suggests that such compounds could be explored further for their anticancer properties.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bicyclic structure can significantly alter biological activity. For instance, introducing various substituents at specific positions on the bicyclic framework can enhance DPP-4 inhibition or anticancer efficacy . This highlights the importance of molecular design in developing new therapeutic agents.

Case Study 1: Neogliptin Development

Neogliptin, a novel DPP-4 inhibitor derived from a similar bicyclic structure, was developed through molecular modeling and synthesis techniques. It exhibited superior pharmacokinetic properties compared to existing drugs and demonstrated lower cardiotoxicity . This case underscores the potential of bicyclic compounds in drug development.

Case Study 2: Anticancer Research

Research involving diaminobicyclo compounds has shown that they can selectively inhibit cancer cell growth by targeting amino acid transport mechanisms . This finding opens avenues for further exploration of 7-Azabicyclo[2.2.1]heptane derivatives as potential anticancer agents.

Research Findings Summary

Study Findings Biological Activity
Study on NeogliptinPotent DPP-4 inhibition (IC50 = 16.8 nM)Diabetes management
Bicyclic Amino Acid ResearchInduction of apoptosis in cancer cellsAnticancer potential
Structure-Activity Relationship AnalysisModifications enhance activityDrug design implications

Properties

IUPAC Name

ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTOIFWJKDDWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

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